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Compound of Interest

Compound Name: 93-O17O

Cat. No.: B8236322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the lipidoid nanoparticle (LNP)-based in

situ cancer vaccine, 93-O17O, with other alternatives, supported by experimental data from

animal models. The 93-O17O system, specifically the formulation 93-O17S-F, has

demonstrated significant potential in preclinical studies by transforming the tumor

microenvironment into a hub of anti-cancer immunity.

Mechanism of Action: 93-O17S-F Mediated In Situ
Vaccination
The 93-O17S-F lipidoid nanoparticle serves as a dual-function platform for in situ cancer

vaccination. Its primary mechanism involves the capture of tumor-associated antigens (TAAs)

released from dying cancer cells and the simultaneous delivery of a potent immune adjuvant,

cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). This combination

effectively activates the STIMULATOR of interferon genes (STING) pathway within antigen-

presenting cells (APCs), leading to a robust and specific anti-tumor immune response.[1] Pre-

treatment with a low dose of a chemotherapeutic agent like doxorubicin (DOX) can enhance

the release of TAAs, further potentiating the vaccine's efficacy.
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The efficacy of 93-O17S-F has been rigorously evaluated in a syngeneic B16F10 melanoma

mouse model. Intratumoral administration of 93-O17S-F formulated with cGAMP, particularly

when combined with doxorubicin pre-treatment, resulted in significant tumor growth inhibition

and improved survival rates.

Quantitative Data Summary

Treatment
Group

Mean Tumor
Volume (mm³)
at Day 18

Survival Rate
(%) at Day 30

Complete
Tumor
Regression
(Primary)

Complete
Recovery from
Rechallenge

PBS ~1500 0 0/7 N/A

DOX only ~1200 0 0/7 N/A

93-O17S-

F/cGAMP
~500 28.6 1/7 Not specified

DOX + 93-O17S-

F/cGAMP
<250 35 2/7 71% (5/7)

Data synthesized from studies on B16F10 melanoma allograft models.[1]

Comparison with Alternative Adjuvants and
Platforms
The 93-O17S-F LNP platform offers distinct advantages over traditional adjuvants like

aluminum salts (alum). While alum primarily induces a Th2-biased humoral immune response,

lipidoid nanoparticles can promote a more balanced Th1/Th2 response, which is crucial for

effective anti-tumor immunity involving cytotoxic T lymphocytes.[2][3]
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Adjuvant/Platf
orm

Primary
Immune
Response
Type

Efficacy in
Cancer Models

Key
Advantages

Key
Disadvantages

93-O17S-F LNP
Balanced

Th1/Th2

High efficacy in

melanoma

models

Co-delivery of

antigen and

adjuvant; potent

STING

activation.

Requires

intratumoral

injection.

Alum Primarily Th2

Variable, often

less effective in

cancer

Well-established

safety profile.

Weak inducer of

cellular immunity.

Other In Situ

Vaccines (e.g.,

TLR agonists)

Varies by agonist

Promising, often

used in

combination

therapies

Can leverage

existing immune

pathways.

May have

systemic side

effects.

Experimental Protocols
B16F10 Melanoma Allograft Model

Cell Culture: B16F10 melanoma cells are cultured in Dulbecco's Modified Eagle Medium

(DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at

37°C in a 5% CO2 incubator.

Tumor Implantation: 5 x 10^5 B16F10 cells in 50 µl of PBS are injected subcutaneously into

the flank of C57BL/6 mice.

Treatment Protocol:

When tumors reach a volume of 50-100 mm³, mice are randomized into treatment groups.

For the combination therapy group, a single intratumoral injection of doxorubicin (10 µg) is

administered.
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24 hours post-DOX injection, an intratumoral injection of 93-O17S-F/cGAMP (20 µg of

LNP and 5 µg of cGAMP) is administered.

Control groups receive PBS, DOX only, or 93-O17S-F/cGAMP without DOX.

Efficacy Evaluation:

Tumor volumes are measured every two days using calipers (Volume = 0.5 × length ×

width²).

Survival is monitored daily.

For rechallenge experiments, mice with complete tumor regression are re-inoculated with

B16F10 cells on the opposite flank.

Preparation of 93-O17S-F/cGAMP Formulation
Lipidoid Synthesis: The 93-O17S-F lipidoid is synthesized via the Michael addition of a

primary amine to an acrylate.

Nanoparticle Formulation: 93-O17S-F, cholesterol, and PEG-lipid are dissolved in ethanol.

This lipid solution is rapidly mixed with an aqueous solution of cGAMP using a microfluidic

mixing device.

Purification: The resulting nanoparticles are dialyzed against PBS to remove ethanol and

unencapsulated cGAMP.

Characterization: The size, polydispersity index, and zeta potential of the nanoparticles are

determined by dynamic light scattering. The encapsulation efficiency of cGAMP is quantified

by HPLC.

Visualizing the Molecular Pathway and Experimental
Workflow
To further elucidate the mechanisms and processes involved, the following diagrams are

provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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